

Synthesis Protocol for 7-Chlorothiazolo[5,4-d]pyrimidine

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Compound of Interest

Compound Name: 7-Chlorothiazolo[5,4-D]pyrimidine

Cat. No.: B086988

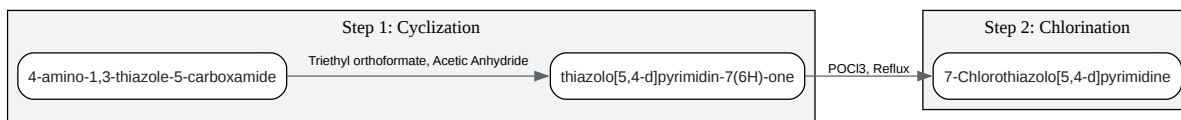
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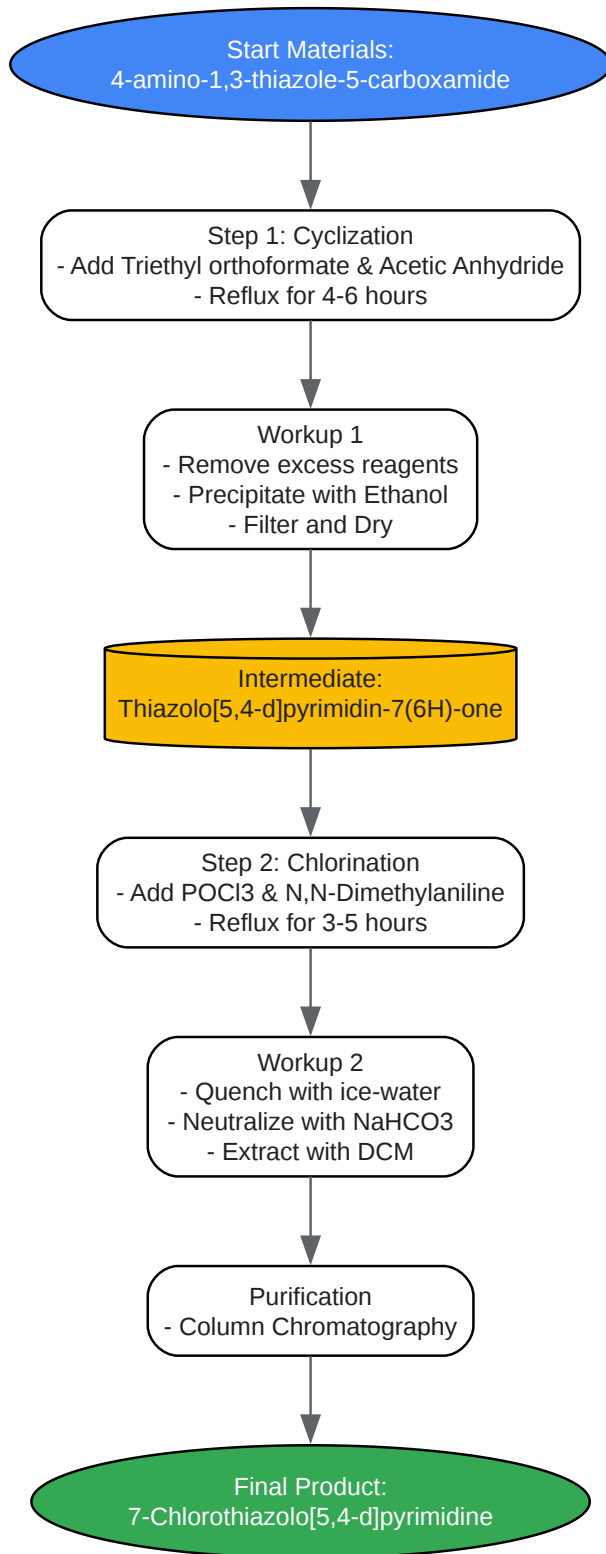
These application notes provide a detailed protocol for the synthesis of **7-Chlorothiazolo[5,4-d]pyrimidine**, a key heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of the intermediate, thiazolo[5,4-d]pyrimidin-7(6H)-one, followed by its subsequent chlorination. This protocol is designed to be a reliable guide for chemists in a research and development setting.

Overview of the Synthetic Pathway

The synthesis of **7-Chlorothiazolo[5,4-d]pyrimidine** is achieved through a two-step reaction sequence. The first step involves the cyclization of 4-amino-1,3-thiazole-5-carboxamide with a one-carbon electrophile, such as triethyl orthoformate, to yield the thiazolo[5,4-d]pyrimidin-7(6H)-one intermediate. The subsequent step is a chlorination reaction, where the hydroxyl group of the pyrimidinone is replaced by a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃).



Synthesis Workflow

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